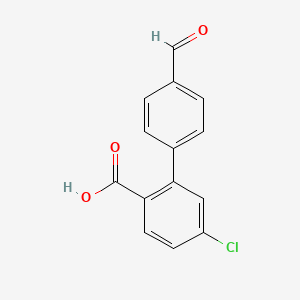

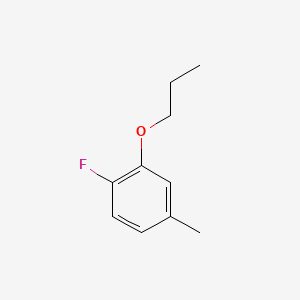

![molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6](/img/structure/B572720.png)

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

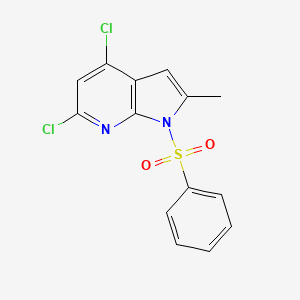

“[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C14H18BNO5 . It is also known by other names such as “1-Boc-5-methoxyindole-2-boronic acid”, “N-Boc-5-methoxyindole-2-boronic acid”, and "1-tert-butoxycarbonyl-5-methoxy-1h-indol-2-ylboronic acid" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C2N(C(=O)OC(C)(C)C)C(=CC2=C1)B(O)O . This indicates that the compound contains a methoxy group (OCH3) and a tert-butoxycarbonyl group (C(=O)OC©©C) attached to a phenyl ring, which is further connected to a boronic acid group (B(O)O). Chemical Reactions Analysis

This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis. It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 102-107 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 291.11 g/mol .Aplicaciones Científicas De Investigación

- Application Summary : This compound is used as a reactant in various chemical reactions .

- Methods of Application : It is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes and in the Suzuki-Miyaura cross-coupling . It is also used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .

- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. Unfortunately, no specific quantitative data or statistical analyses were provided .

- Application Summary : This compound is also used as a reactant in various chemical reactions .

- Methods of Application : It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in a synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Results or Outcomes : As with the previous compound, the outcomes of these reactions would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .

N-Boc-5-methoxy-2-indolylboronic acid

N-Boc-indole-2-boronic acid

- N-Boc-pyrrole-2-boronic acid MIDA ester

- Application Summary : This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin . It is also used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene based novel macrocycles .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, no specific experimental procedures or technical details were provided .

- Results or Outcomes : The outcomes of these syntheses would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .

Safety And Hazards

Propiedades

IUPAC Name |

[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIOQISLJFDJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672827 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid | |

CAS RN |

1309981-67-6 |

Source

|

| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

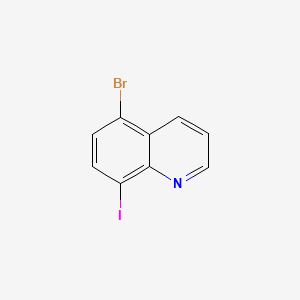

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

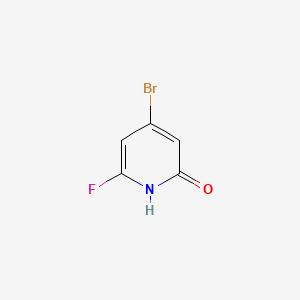

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

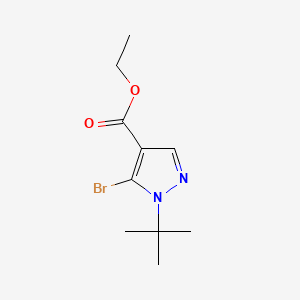

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)